![molecular formula C16H16N2O B2417776 N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide CAS No. 2195966-19-7](/img/structure/B2417776.png)
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential pharmaceutical applications. MPPA is a member of the pyridine family of organic compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the protection against oxidative stress and inflammation in the brain. Additionally, this compound has been found to modulate various signaling pathways involved in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
One advantage of using N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide in lab experiments is its potential as a multi-targeted agent, with the ability to inhibit various enzymes and signaling pathways. Additionally, this compound has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a pharmaceutical agent. However, one limitation of using this compound in lab experiments is the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide. One area of interest is the development of this compound as a potential anticancer agent, with further studies needed to determine its efficacy and potential side effects in vivo. Additionally, further research is needed to fully understand the mechanisms of action of this compound, including its interactions with various enzymes and signaling pathways. Finally, there is potential for the development of this compound as a neuroprotective agent, with further studies needed to determine its efficacy in animal models of neurodegenerative diseases.
合成法
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxylic acid with 4-methylbenzylamine, followed by the addition of prop-2-enoyl chloride. Another method involves the reaction of 2-pyridinecarboxaldehyde with 4-methylbenzylamine, followed by the addition of propargyl bromide. Both methods result in the formation of this compound as a white solid.
科学的研究の応用
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide has been found to have potential pharmaceutical applications, including as an anticancer agent, an antiviral agent, and a neuroprotective agent. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the replication of viruses such as HIV and HCV. Additionally, this compound has been found to protect against oxidative stress and inflammation in the brain, suggesting its potential as a neuroprotective agent.
特性
IUPAC Name |
N-[(4-methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-3-15(19)18-16(14-6-4-5-11-17-14)13-9-7-12(2)8-10-13/h3-11,16H,1H2,2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZOWFZXSKOGCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-3-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2417694.png)
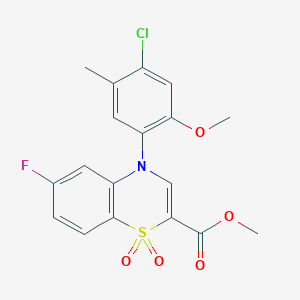
![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)
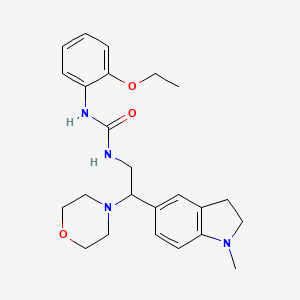
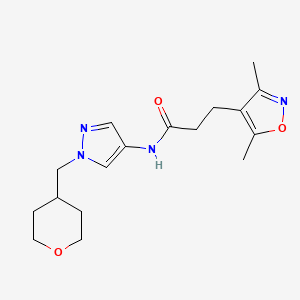
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2417702.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2417705.png)
![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)
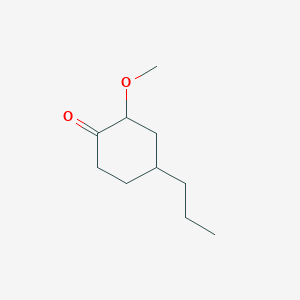
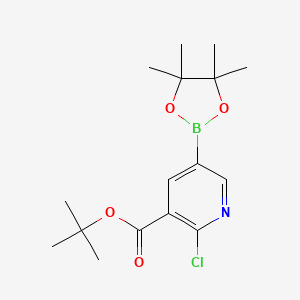
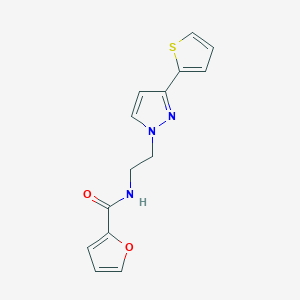
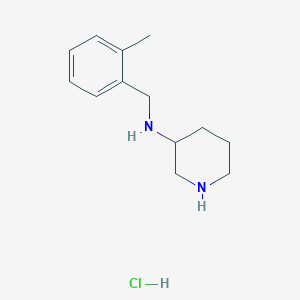
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)